molecular formula C11H10O B1617656 3-Phenyl-2-cyclopenten-1-one CAS No. 3810-26-2

3-Phenyl-2-cyclopenten-1-one

Cat. No.: B1617656
CAS No.: 3810-26-2
M. Wt: 158.2 g/mol
InChI Key: UHTNKICWCQWOBM-UHFFFAOYSA-N
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Description

Overview and Significance in Organic Chemistry

3-Phenyl-2-cyclopenten-1-one is an organic compound that holds a notable position in the field of organic chemistry. ontosight.ai It belongs to the class of cyclopentenones, which are five-membered cyclic ketones containing a carbon-carbon double bond. This structural motif, an α,β-unsaturated ketone, is a versatile building block in organic synthesis, allowing for a wide range of chemical transformations. scribd.com The presence of a phenyl group in conjugation with the enone system further influences its reactivity and properties.

The significance of this compound and its derivatives lies in their utility as intermediates in the synthesis of more complex molecules. ontosight.ailookchem.com These include pharmaceuticals, fragrances, and other biologically active compounds. lookchem.comfrontiersin.org The cyclopentenone core is a structural feature found in a variety of natural products, including prostaglandins (B1171923), which are involved in numerous physiological processes. ontosight.aifrontiersin.org Consequently, the development of synthetic methods for cyclopentenone derivatives is an active area of research. acs.org

Structural Characteristics and Chemical Class

The chemical structure of this compound consists of a five-membered ring containing a ketone functional group and a double bond between the second and third carbon atoms. A phenyl group is attached to the third carbon. Its molecular formula is C₁₁H₁₀O, and it has a molecular weight of 158.20 g/mol . nih.govcas.orgepa.gov

The key structural features that define its chemical class and reactivity are:

Cyclopentenone Ring: A five-membered ring, which imparts some ring strain and influences the molecule's conformation.

α,β-Unsaturated Ketone: The conjugated system of the double bond and the carbonyl group is the most reactive site of the molecule. This moiety can undergo various reactions, including Michael additions and cycloadditions.

Phenyl Group: This aromatic substituent affects the electronic properties of the enone system and provides steric bulk.

The compound is classified as a cyclic enone and an aromatic ketone. chemscene.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 3810-26-2 lookchem.comnih.gov
Molecular Formula C₁₁H₁₀O lookchem.comnih.gov
Molecular Weight 158.20 g/mol cas.org
Melting Point -23 °C lookchem.comcas.org
Boiling Point 144 °C at 0.5 Torr cas.org
Density 0.9711 g/cm³ lookchem.com
Refractive Index 1.5440 (estimate) lookchem.com

Historical Context of Cyclopentenone Research

Research into cyclopentenone chemistry gained significant momentum in the mid-20th century. Early investigations focused on the synthesis of substituted cyclopentenones, often through aldol (B89426) condensation reactions. The recognition of the cyclopentenone moiety as a key structural element in prostaglandins spurred further interest and innovation in the field. ontosight.ai

Over the years, numerous synthetic strategies for constructing the cyclopentenone ring have been developed, including intramolecular cyclizations and cycloaddition reactions. researchgate.netorgsyn.org The Pauson-Khand reaction, for instance, is a well-known method for synthesizing cyclopentenones from an alkyne, an alkene, and carbon monoxide. The development of asymmetric syntheses of chiral cyclopentenones has also been a major focus, as these are crucial precursors for enantiomerically pure target molecules. acs.org The study of the photochemical dimerization of cyclopentenones has also been a subject of research, revealing the formation of cyclobutane (B1203170) derivatives. researchgate.netcdnsciencepub.com The continuous evolution of synthetic methodologies highlights the enduring importance of cyclopentenones in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclopent-2-en-1-one
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InChI

InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2
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InChI Key

UHTNKICWCQWOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
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DSSTOX Substance ID

DTXSID6063193
Record name 2-Cyclopenten-1-one, 3-phenyl-
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Molecular Weight

158.20 g/mol
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CAS No.

3810-26-2
Record name 3-Phenyl-2-cyclopenten-1-one
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Ii. Synthetic Methodologies for 3 Phenyl 2 Cyclopenten 1 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the 3-phenyl-2-cyclopenten-1-one scaffold have long been established in organic synthesis. These typically involve condensation and cyclization reactions that are fundamental to the formation of cyclic ketones.

One of the most direct and established methods for synthesizing cyclopentenone derivatives is through aldol (B89426) condensation. isca.mersc.org This approach involves the base-catalyzed reaction of an α-diketone with a ketone possessing α-hydrogens. isca.me For the synthesis of 2,5-diphenylcyclopent-2-en-1-one, a derivative of the target compound, benzil (B1666583) is reacted with acetone (B3395972) derivatives in an alkaline medium. vulcanchem.com The reaction proceeds through the formation of a β-hydroxy carbonyl compound, which then undergoes dehydration to yield the α,β-unsaturated ketone. isca.me The choice of base and solvent can influence the reaction's efficiency. While this method is straightforward, it can sometimes lead to byproducts if the reaction conditions are not carefully controlled. isca.me

Intramolecular cyclization of 1,4-dicarbonyl compounds is a well-known strategy for the formation of five-membered rings. The synthesis of dihydrojasmone, a related cyclopentenone, involves the cyclization of 2,5-undecanedione. orgsyn.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide, which facilitates an intramolecular aldol condensation. orgsyn.org The resulting β-hydroxy ketone readily dehydrates to form the cyclopentenone ring. This method's success is highly dependent on the efficient synthesis of the precursor 1,4-diketone.

A more specific application of the aldol condensation involves the reaction of substituted benzils with various acetone derivatives in an alkaline environment to produce a range of cyclopentenone derivatives. researchgate.netresearchgate.net This method has been shown to be effective for the synthesis of compounds such as 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one. researchgate.net The reaction mechanism follows the general pathway of an aldol condensation. researchgate.net The use of substituted benzils and various acetone derivatives allows for the introduction of different functional groups onto the cyclopentenone ring, providing a versatile route to a library of related compounds. researchgate.net However, the reactivity and stereoselectivity of the reaction can be low when using benzil and acetone. nih.gov

Reactant 1 (Benzil Derivative)Reactant 2 (Acetone Derivative)ProductYield (%)
4,4'-DibromobenzilAcetone3,4-Bis(4-bromophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one85
BenzilAcetone4-Hydroxy-3,4,5,5-tetraphenyl-2-cyclopenten-1-one-
4,4'-DichlorobenzilAcetone3,4-Bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one56

Data compiled from multiple research findings. isca.meresearchgate.netacs.org

Advanced Synthetic Strategies

More contemporary approaches to the synthesis of this compound and its derivatives employ organometallic reagents and catalysts, offering higher regioselectivity and efficiency in some cases.

A novel and powerful method for the synthesis of 3-substituted 2-cyclopenten-1-ones involves the rearrangement of 1-(1-alkynyl)cyclopropanols via their hexacarbonyldicobalt complexes. acs.org This reaction proceeds upon complexation of the alkyne with octacarbonyldicobalt. acs.org A wide array of substituents on the alkyne terminus is tolerated, leading to the corresponding 3-substituted 2-cyclopenten-1-ones in good yields. acs.org The regioselectivity of the rearrangement can be controlled by the stereochemistry and protecting groups on the cyclopropane (B1198618) ring, allowing for the selective formation of either 4- or 5-substituted cyclopentenones. researchgate.net The mechanism is believed to involve the insertion of a coordinatively unsaturated cobalt species into a carbon-carbon bond of the cyclopropane ring, forming a metallacyclic intermediate that rearranges to the final product. acs.org

SubstrateProduct
1-(1-Alkynyl)cyclopropanol3-Substituted 2-cyclopenten-1-one (B42074)
2-Substituted 1-alkynylcyclopropanol4- or 5-substituted 2-cyclopenten-1-one (regioselective)

Data based on research into cobalt-mediated rearrangements. acs.orgresearchgate.net

Iron carbonyls can be used to promote the [3+2] cyclocoupling reaction between α,α′-dibromo ketones and enamines or aromatic olefins to yield cyclopentenones. researchgate.netclockss.org This method provides a direct, single-flask procedure for preparing these five-membered ring systems. researchgate.net For instance, the reaction of 2,4-dibromo-3-pentanone (B1589330) with α-morpholinostyrene in the presence of diiron nonacarbonyl affords 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one. orgsyn.org The reaction is believed to proceed through a reactive 2-oxyallyl-Fe(II) intermediate which then undergoes a cycloaddition with the enamine or olefin. researchgate.netorgsyn.org This approach is quite general and has been successfully applied to the synthesis of various 2,5-dialkyl-2-cyclopenten-1-ones. orgsyn.org

DibromoketoneEnamine/OlefinProduct
2,4-Dibromo-3-pentanoneα-Morpholinostyrene2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one
α,α'-Dibromo ketonesEnamines2-Cyclopentenones

Table compiled from studies on iron carbonyl-promoted cyclocoupling. researchgate.netorgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds, and they are effectively utilized in the synthesis of cyclopentenone derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, has been employed for the synthesis of functionalized cyclopentenones. nih.govmdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com

For instance, the cross-coupling of 2-bromo-3-methyl-2-cyclopenten-1-one (B1598302) with potassium alkyltrifluoroborates can be achieved using a palladium catalyst. nih.gov The optimization of reaction conditions is crucial for achieving high yields. A screening of various palladium catalysts, such as Pd(PPh₃)₄, Pd(OAc)₂/2PCy₃, and PdCl₂(dppf)·CH₂Cl₂, revealed that PdCl₂(dppf)·CH₂Cl₂ provides the fastest reaction time and the highest isolated yield. nih.gov The choice of base is also critical, with cesium carbonate (Cs₂CO₃) often being an effective choice. nih.gov These reactions are typically carried out in a solvent system like a toluene/water mixture at elevated temperatures. nih.gov

A general procedure for the palladium-catalyzed carbonylative cyclization has also been developed to produce 2-cyclopentenones from dienyl triflates, iodides, and bromides. acs.org This method uses palladium(II) acetate (B1210297) as the catalyst, with pyridine (B92270) and n-Bu₄NCl as additives, under a carbon monoxide atmosphere in DMF as the solvent. acs.org The proposed mechanism involves the reduction of Pd(OAc)₂ to the active palladium(0) catalyst, followed by oxidative addition, carbon monoxide insertion, acylpalladation of the double bond, and subsequent steps to form the cyclopentenone ring. acs.org

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling Reaction Conditions nih.gov

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80Moderate
Pd(OAc)₂/2PCy₃K₂CO₃Toluene/H₂O80Moderate
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O80High

Synthesis of Specific Derivatives

The versatility of cyclopentenone synthesis is demonstrated by the various methods developed to produce specific derivatives with different substitution patterns.

A notable method for the synthesis of 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one involves the reaction of α,α'-dibromo ketones with enamines in the presence of iron carbonyls. orgsyn.orgresearchgate.net This [3+2] cyclocoupling reaction provides a single-flask procedure for creating the five-membered ring. researchgate.net

The synthesis begins with the preparation of 2,4-dibromo-3-pentanone from diethyl ketone and bromine in the presence of hydrobromic acid. orgsyn.org Separately, α-morpholinostyrene is synthesized from acetophenone (B1666503) and morpholine. orgsyn.orgorgsyn.org The key cyclocoupling step involves the reaction of 2,4-dibromo-3-pentanone and α-morpholinostyrene with diiron nonacarbonyl in dry benzene (B151609) under a nitrogen atmosphere. orgsyn.orgorgsyn.org The reaction mixture is stirred for an extended period, followed by workup and purification to yield the desired 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one. orgsyn.orgorgsyn.org ¹H NMR analysis of the crude product often indicates a high yield of the cyclopentenone before distillation. orgsyn.org

Table 2: Reagents for the Synthesis of 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one orgsyn.orgorgsyn.org

ReagentRole
Diethyl ketoneStarting material for dibromoketone
BromineBrominating agent
AcetophenoneStarting material for enamine
MorpholineForms the enamine
Diiron nonacarbonylPromotes cyclocoupling
BenzeneSolvent

The synthesis of 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one utilizes 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a key reagent. orgsyn.orgresearchgate.net This versatile building block reacts with 1,3-dicarbonyl compounds under basic conditions to form (phenylsulfonyl)methyl-substituted cyclopentenones. researchgate.net

The procedure involves reacting 2,3-dibromo-1-(phenylsulfonyl)-1-propene with 3-methyl-2,4-pentanedione (B1204033) in methanol. orgsyn.org A methanolic solution of sodium methoxide (B1231860) is added dropwise to the cooled reaction mixture. orgsyn.org After stirring, the product is isolated by extraction and purified by recrystallization from ethyl acetate to give 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one. orgsyn.org The pendant sulfonyl group at the C3 position provides a site for further functionalization through alkylation. researchgate.net

Brominated cyclopentenones are important synthetic intermediates. One primary route to their synthesis is the selective bromination of the corresponding cyclopentenone. For example, 2-bromo-3-methyl-2-cyclopenten-1-one can be prepared by the bromination of 3-methyl-2-cyclopenten-1-one (B1293772). This reaction often employs bromine sources like molecular bromine or sodium bromide in the presence of an acid or a catalyst.

An alternative method involves the epoxidation of a cyclopentenone precursor followed by bromination. For instance, 3-methylcyclopentenone can be epoxidized using an agent like 3,3-dimethyldioxirane. The resulting epoxide is then treated with sodium bromide under acidic catalysis, for example with Amberlyst 15 resin, to introduce the bromine atom at the 2-position. Copper(II) bromide (CuBr₂) has also been utilized as a greener and less toxic brominating reagent for the α-bromination of cyclopentenone derivatives, offering short reaction times and high selectivity. scispace.com

Mechanistic Aspects of Synthetic Pathways

Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions and expanding their scope.

Electrophilic attack is a key mechanistic step in several synthetic routes towards cyclopentenone derivatives. In the bromination of 3-methyl-2-cyclopenten-1-one, the bromine acts as an electrophile, attacking the electron-rich double bond of the cyclopentenone ring. This leads to the selective substitution of a hydrogen atom with a bromine atom at the 2-position.

In the context of electrophilic addition to cyclopropane, a related three-membered ring system, the reaction is believed to proceed in a stepwise manner. uou.ac.in The initial step involves the attack of an electrophile on a ring carbon, generating a carbocation intermediate. uou.ac.in This intermediate is then trapped by a nucleophile. uou.ac.in For substituted cyclopropanes, the addition generally follows Markovnikov's rule, with the electrophile adding to the carbon atom that already bears more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. uou.ac.in While cyclopentenones are five-membered rings, the principles of electrophilic attack on the double bond share similarities with these fundamental mechanistic concepts.

Role of Catalysts and Reagents

The synthesis of the cyclopentenone core, particularly in substituted forms, relies heavily on specific catalysts and reagents to facilitate bond formation and ensure high yields. Various methodologies employ transition metal catalysts, organocatalysts, and specific reagents to achieve the desired molecular architecture.

Transition Metal Catalysis: Palladium, rhodium, and copper catalysts are prominent in the synthesis of cyclopentenone derivatives.

Palladium Catalysis: Palladium complexes are instrumental in intramolecular oxidative Heck cyclizations to form substituted cyclopentenones. lookchem.com A notable application is the enantioselective desymmetrization of cyclic enones through a redox-relay Heck reaction. nih.gov This method utilizes a palladium catalyst, such as Pd(CH₃CN)₂(OTf)₂, in conjunction with a chiral ligand to afford γ-functionalized cyclopentenones with high enantioselectivity. nih.gov

Copper Catalysis: Copper(II) triflate has been effectively used to catalyze the intermolecular Michael addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to a β-substituted-α-alkoxycarbonyl-cyclopentenone. nih.gov This reaction is a key step in building a quaternary carbon center, leading to the formation of highly substituted cyclopentanone (B42830) systems. nih.gov

Cobalt Catalysis: The combination of octacarbonyldicobalt and triphenylphosphite serves as a catalytic system to promote the rearrangement of 1-(1-alkynyl)cyclopropanols into 3-substituted 2-cyclopentenones in high yields. lookchem.com The Pauson-Khand reaction, which traditionally uses dicobalt octacarbonyl, forms cyclopentenones from an alkene and an alkyne. thieme-connect.com

Rhodium Catalysis: Rhodium-catalyzed reactions of vinyldiazoacetates can produce highly functionalized cyclopentanes through a domino sequence, demonstrating the utility of this metal in complex ring formations. nih.gov

Titanium and Zirconium Catalysis: Metal complexes such as Ti(Cl)₃(alkoxy) and zirconium chloride derivatives (ZrOCl₂ or ZrCl₄) are employed to catalyze the reaction between an enone and an aldehyde to synthesize cyclopentenone derivatives. google.com

Organocatalysis and Specific Reagents:

Phosphines: Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃), are effective mediators in the diastereoselective synthesis of fully substituted cyclopentenones from 3-alkyl allenoates and diaryl 1,2-diones. researchgate.netniist.res.inacs.org The reaction proceeds through the formation of a 1,3-dipolar zwitterion intermediate. acs.org Chiral phosphepines have also been developed as nucleophilic catalysts for enantioselective [4+1] annulations to create functionalized cyclopentenes. researchgate.net

N-Heterocyclic Carbenes (NHCs): Chiral triazolium salts are precursors to N-heterocyclic carbenes that catalyze the enantioselective [3+2] annulation of α,β-unsaturated acyl azoliums, leading to functionalized cyclopentenes with excellent enantioselectivity. rsc.org

Enamines: The reaction between α,α′-dibromoketones and enamines, such as those derived from morpholine, provides a pathway to synthesize substituted cyclopentenones like 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one. researchgate.net

The table below summarizes the key catalysts and reagents and their roles in the synthesis of cyclopentenone derivatives.

Catalyst/Reagent SystemReactantsProduct TypeRole of Catalyst/Reagent
Pd(CH₃CN)₂(OTf)₂ / Chiral LigandCyclic enone, Arylboronic acidγ-Functionalized cyclopentenoneCatalyzes enantioselective redox-relay Heck reaction. nih.gov
Copper(II) triflateSilyl ketene acetal, Cyclopentenone derivativeSubstituted β-ketoesterCatalyzes diastereoselective Michael addition. nih.gov
Octacarbonyldicobalt / Triphenylphosphite1-(1-Alkynyl)cyclopropanol3-Substituted 2-cyclopentenonePromotes rearrangement to form the cyclopentenone ring. lookchem.com
Triarylphosphine (e.g., PPh₃)3-Alkyl allenoate, Diaryl 1,2-dioneFully substituted cyclopentenoneMediates diastereoselective [3+2] annulation via a zwitterionic intermediate. acs.org
Triazolium salt / Base (NHC precursor)2-Bromoenal, Malonic ester derivativeFunctionalized cyclopentene (B43876)Catalyzes enantioselective [3+2] annulation. rsc.org
Ti(Cl)₃(alkoxy)Substituted enone, AldehydeSubstituted 2-cyclopenten-1-oneCatalyzes single-step cyclization. google.com

Stereochemical Control in Synthesis

Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like derivatives of this compound. Synthetic strategies often incorporate methods to control both diastereoselectivity (the relative stereochemistry between multiple stereocenters) and enantioselectivity (the preferential formation of one of two enantiomers).

Diastereoselective Synthesis:

Diastereoselectivity is often achieved by controlling the approach of a nucleophile to a substrate or by orchestrating intramolecular cyclizations.

Phosphine-Mediated Annulation: The reaction of 3-alkyl allenoates with diaryl 1,2-diones, mediated by phosphines, is an efficient method for the diastereoselective synthesis of fully substituted cyclopentenones. niist.res.inacs.org The specific stereochemical outcome is determined during the cyclization of the intermediate formed after the initial nucleophilic attack. acs.org

Michael Addition Reactions: The sequential use of inter- and intramolecular Michael reactions provides stereoselective access to bicyclic cis-hydrindanone systems, which contain a cyclopentanone ring with up to three contiguous stereocenters. nih.gov A copper-catalyzed intermolecular Michael addition is used to construct a key quaternary center, and the subsequent intramolecular addition proceeds with high stereocontrol. nih.gov In other systems, high diastereoselectivity in aza-Michael reactions to form functionalized cyclopentanones is attributed to hydrogen bonding between a hydroxyl group on the substrate and the incoming nucleophile, which directs the attack from a specific face. sorbonne-universite.fr

Enantioselective Synthesis:

The synthesis of a single enantiomer of a chiral cyclopentenone derivative typically requires the use of chiral catalysts or auxiliaries.

Redox-Relay Heck Reaction: An effective strategy for synthesizing enantiomerically enriched γ-substituted cyclopentenones is the desymmetrization of a prochiral starting material like 3-cyclopentenone. nih.gov This has been achieved using a palladium-catalyzed redox-relay Heck reaction. The use of a chiral ligand in combination with the palladium catalyst is crucial for inducing high enantioselectivity, often resulting in enantiomeric ratios greater than 90:10. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs, generated in situ from triazolium salts, have proven to be powerful catalysts for the enantioselective synthesis of functionalized cyclopentenes. rsc.org In these [3+2] annulation reactions, the chiral environment of the catalyst directs the formation of one enantiomer over the other, leading to products with excellent enantiomeric excess (up to 99% ee). rsc.org

Rhodium-Catalyzed Domino Reactions: The construction of cyclopentanes bearing multiple chiral centers can be achieved with very high levels of stereoselectivity (99% ee, >97:3 dr) using rhodium-catalyzed domino sequences. nih.gov These multi-step cascade reactions, initiated by a rhodium carbene, involve several stereo-defining steps, including ylide formation and sigmatropic rearrangements, where chirality transfer is meticulously controlled. nih.gov

The table below highlights key methods for achieving stereochemical control in the synthesis of cyclopentenone derivatives.

MethodCatalyst/ReagentStereocontrolProduct TypeKey Findings
Redox-Relay Heck ReactionPd(CH₃CN)₂(OTf)₂ / Chiral LigandEnantioselectiveγ-Functionalized cyclopentenonesAchieves desymmetrization of cyclic enones with high enantiomeric ratios (e.g., 95:5 er). nih.gov
[3+2] AnnulationChiral N-Heterocyclic Carbene (from Triazolium salt)EnantioselectiveFunctionalized cyclopentenesYields products with excellent enantioselectivity (up to 99% ee). rsc.org
Phosphine-Mediated AnnulationTriarylphosphineDiastereoselectiveFully substituted cyclopentenonesEfficiently produces highly substituted cyclopentenones with specific diastereomerism. researchgate.netacs.org
Sequential Michael ReactionsCopper(II) triflateDiastereoselectiveSubstituted cis-hydrindanonesCreates multiple contiguous stereocenters with high stereocontrol. nih.gov
Domino SequenceRhodium catalyst / Chiral LigandEnantio- and DiastereoselectiveHighly substituted cyclopentanesGenerates four new stereogenic centers with high ee and dr. nih.gov

Iii. Chemical Reactivity and Transformation of 3 Phenyl 2 Cyclopenten 1 One

Conjugate Addition Reactions

The most prominent feature of the reactivity of 3-phenyl-2-cyclopenten-1-one is its susceptibility to conjugate addition, also known as Michael addition. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and thus a target for nucleophiles.

A wide range of nucleophiles can add to the β-position of the cyclopentenone ring. Organometallic reagents, such as organolithium and organocopper compounds, are effective for forming new carbon-carbon bonds. For instance, the conjugate addition of organolithium reagents to related 2-substituted-4-hydroxy-2-cyclopentenones has been shown to proceed with high regio- and stereoselectivity. arkat-usa.org In these reactions, the presence of a hydroxyl group can direct the stereochemical outcome of the addition, leading to the formation of cis-substituted cyclopentanone (B42830) derivatives. arkat-usa.org The phenyl group at the 3-position influences the reactivity and can play a role in controlling the stereoselectivity of the incoming nucleophile. The general mechanism for this type of reaction is analogous to the Stetter reaction, where a carbanion intermediate acts as the Michael donor. orgsyn.org

Nucleophile TypeReagent ExampleProduct TypeReference
OrganometallicOrganolithium Reagents3-Alkyl/Aryl-cyclopentanone arkat-usa.org
OrganometallicGrignard Reagents3-Alkyl/Aryl-cyclopentanone arkat-usa.org
EnolatesDiketone AnionsFunctionalized Cyclopentanone orgsyn.org

The electrophilic β-carbon of this compound is particularly reactive towards soft nucleophiles like thiols. This reactivity is of significant biological interest, as cyclopentenone-containing molecules can readily form covalent adducts with the thiol groups present in molecules such as glutathione (B108866) (GSH) and cysteine residues within proteins. nih.govnih.gov This process, known as thio-Michael addition, is often reversible. nih.govrsc.org

Studies on various substituted cyclopentenones have demonstrated their reaction with glutathione, N-acetyl cysteine, and related cysteine derivatives. nih.gov The reaction proceeds via a conjugate addition mechanism, leading to the formation of a thioether linkage at the β-position of the cyclopentenone ring. The reversibility of this reaction has been shown through thio-adduct metathesis, where an existing thio-adduct can react with a different thiol, leading to an exchange. nih.gov This reactivity underlies the biological activity of many cyclopentenone-containing compounds, including certain prostaglandins (B1171923). nih.gov

Thiol MoleculeReaction TypeProductKey FindingReference
Glutathione (GSH)Conjugate AdditionGlutathione-S-conjugateForms Michael adducts with cellular thiols. nih.gov nih.govnih.gov
Cysteine DerivativesConjugate AdditionCysteine-S-conjugateThe addition process is often reversible. nih.gov nih.gov
Methyl ThioglycolateConjugate AdditionThioether AdductCan lead to mono- and di-conjugated products. rsc.org rsc.org

Cycloaddition Reactions

The carbon-carbon double bond within the this compound ring system can participate in cycloaddition reactions, most notably photochemical cycloadditions. These reactions provide a powerful method for constructing more complex polycyclic ring systems.

Photochemical [2+2] cycloaddition is a characteristic reaction of α,β-unsaturated enones. researchgate.net Upon irradiation with UV light, this compound can be excited to its triplet state, which then reacts with an alkene to form a cyclobutane (B1203170) ring. researchgate.netmcmaster.ca These reactions are valuable for synthesizing strained four-membered rings and can exhibit high regio- and stereoselectivity. researchgate.netresearchgate.net The stereochemical outcome of the cycloaddition between triplet cyclopentenone and an alkene like ethyl vinyl ether can be explained by the interaction between the lowest singly occupied molecular orbital (LSOMO) of the enone and the highest occupied molecular orbital (HOMO) of the alkene. researchgate.net

In the absence of another reacting alkene, the excited triplet state of this compound can react with a ground-state molecule of itself in a [2+2] cycloaddition, leading to dimerization. mcmaster.ca Detailed studies on the closely related 3-phenyl-2-cyclohexenone have shown that UV irradiation leads to a single photodimer in high yield. cdnsciencepub.com The structure of this dimer was determined to be the cis-anti-cis head-to-head isomer. cdnsciencepub.com This stereochemical outcome is a common feature in the photodimerization of cyclic enones. mcmaster.ca The formation of such dimerization adducts is a potential side reaction during synthesis and photochemical transformations.

ReactionReactantConditionsProduct StructureReference
[2+2] CycloadditionAlkeneUV IrradiationCyclobutane derivative researchgate.netresearchgate.net
[2+2] DimerizationSelfUV Irradiationcis-anti-cis head-to-head dimer mcmaster.cacdnsciencepub.com

Oxidation and Reduction Reactions

The carbonyl group and the cyclopentene (B43876) ring of this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

The reduction of the carbonyl group is a common transformation. Catalytic hydrogenation or the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding alcohol, 3-phenyl-2-cyclopenten-1-ol. vulcanchem.com More sophisticated methods, such as organocatalytic transfer hydrogenation using imidazolidinone catalysts, have been developed to achieve stereoselective reduction of 3-phenyl-2-cyclopentenone. nih.gov

Oxidation reactions can target either the double bond or the entire ring system. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can lead to the cleavage of the ring, forming carboxylic acid derivatives. In substituted cyclopentenone systems, oxidation can also occur at other positions if they bear susceptible functional groups. For example, the oxidation of a related thioether-substituted cyclopentenone with a titanium complex leads first to a sulfoxide (B87167) and then to a sulfone. researchgate.netresearchgate.net

Reaction TypeReagentProductReference
Reduction
Carbonyl ReductionSodium Borohydride (NaBH₄)3-Phenyl-2-cyclopenten-1-ol vulcanchem.com
Carbonyl ReductionLithium Aluminum Hydride (LiAlH₄)3-Phenyl-2-cyclopenten-1-ol vulcanchem.com
Transfer HydrogenationImidazolidinone Catalyst3-Phenylcyclopentanone nih.gov
Oxidation
Ring CleavagePotassium Permanganate (KMnO₄)Dicarboxylic Acid
Ring CleavageChromium Trioxide (CrO₃)Dicarboxylic Acid

Derivatization Strategies for Functionalization

The chemical structure of this compound, featuring a reactive α,β-unsaturated ketone system, allows for a variety of derivatization strategies to introduce new functional groups and build more complex molecular architectures. These transformations are crucial for synthesizing novel compounds with potential applications in various fields of chemical research.

The reaction of ketones and aldehydes with semicarbazide (B1199961) to form semicarbazones is a well-established condensation reaction. sathyabama.ac.insathyabama.ac.in This derivatization is often employed for the characterization and purification of carbonyl compounds. google.com In the case of this compound, the carbonyl group can react with semicarbazide under appropriate conditions to yield the corresponding semicarbazone.

The general mechanism involves the nucleophilic attack of the nitrogen atom of semicarbazide on the electrophilic carbonyl carbon of the cyclopentenone. This is typically followed by dehydration to form the C=N double bond of the semicarbazone. The reaction is often carried out at room temperature or with gentle heating. sathyabama.ac.in While specific studies on the semicarbazone formation of this compound are not extensively detailed in the provided results, the general reactivity of ketones suggests this transformation is feasible. sathyabama.ac.insathyabama.ac.inresearchgate.net The formation of semicarbazones can be influenced by reaction conditions, with some reactions proceeding efficiently under solvent-free conditions or with microwave irradiation. researchgate.net

Table 1: General Conditions for Semicarbazone Formation from Ketones

ReactantReagentsConditionsProduct
KetoneSemicarbazideRoom temperature or gentle heatingSemicarbazone

The carbon-carbon double bond in the α,β-unsaturated system of this compound is susceptible to epoxidation, a reaction that introduces a three-membered epoxide ring. This transformation is a valuable synthetic tool for creating chiral building blocks and introducing further functionality.

The epoxidation of α,β-unsaturated ketones is commonly achieved using hydroperoxides in the presence of a base. vaia.comnih.gov A typical reagent system is hydrogen peroxide in a basic aqueous solution. vaia.com The mechanism involves the nucleophilic addition of the hydroperoxide anion to the β-carbon of the unsaturated ketone, followed by an intramolecular nucleophilic substitution to form the epoxide ring. nih.govorganic-chemistry.org

Research has explored various catalytic systems to improve the efficiency and enantioselectivity of this reaction. For instance, basic layered hydrotalcites have been used as heterogeneous catalysts for the epoxidation of α,β-unsaturated ketones with hydrogen peroxide, showing excellent yields under mild conditions. researchgate.net The catalytic activity of these hydrotalcites is correlated with the basicity of their surfaces. researchgate.net Chiral iron(II) complexes have also been investigated as catalysts for the asymmetric epoxidation of cyclic α,β-unsaturated ketones like 2-cyclopenten-1-one (B42074), albeit with varying degrees of success in terms of yield and enantioselectivity. rsc.orgrsc.org

In a specific example related to this compound, its epoxidation to 2,3-epoxy-3-phenylcyclopentanone has been reported. acs.org This reaction was carried out over several hours and resulted in a good yield of the corresponding epoxide. acs.org

Table 2: Research Findings on the Epoxidation of α,β-Unsaturated Ketones

SubstrateReagents/CatalystKey FindingsReference
α,β-Unsaturated KetonesHydrogen Peroxide / Basic HydrotalciteExcellent yields of epoxyketones under mild, heterogeneous conditions. researchgate.net
2-Cyclopenten-1-oneIron(II) Complex / H₂O₂Low conversion and yield of the epoxide with moderate enantioselectivity. rsc.orgrsc.org
This compoundNot specifiedSuccessful formation of 2,3-epoxy-3-phenylcyclopentanone in good yield. acs.org
trans-Chalconestrans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane / KOHExcellent yields of epoxides under mild, catalyst-free conditions. organic-chemistry.org

The introduction of halogen atoms onto the cyclopentenone ring of this compound represents another important derivatization strategy. Halogenated intermediates are versatile synthons that can participate in a wide range of cross-coupling and substitution reactions.

While direct halogenation studies specifically on this compound are not prevalent in the provided search results, general methods for the halogenation of similar cyclopentenone derivatives offer valuable insights. For instance, the bromination of 3-methyl-2-cyclopenten-1-one (B1293772) can be achieved using bromine or sodium bromide in the presence of a catalyst like iron(III) bromide. This reaction typically leads to the substitution of a bromine atom at the 2-position of the cyclopentenone ring.

Another approach involves the synthesis of cyclopentenones from α,α'-dibromoketones. orgsyn.org Although this is a synthetic route to cyclopentenones rather than a direct halogenation of a pre-formed ring, it highlights the use of halogenated precursors in cyclopentenone chemistry.

Table 3: General Methods for Halogenation of Cyclopentenone Derivatives

SubstrateReagents/CatalystProductKey Features
3-Methyl-2-cyclopenten-1-oneBromine or NaBr / FeBr₃2-Bromo-3-methyl-2-cyclopenten-1-one (B1598302)Direct bromination at the C2 position.

Iv. Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 3-Phenyl-2-cyclopenten-1-one is expected to show distinct signals corresponding to the different types of protons in the molecule: aromatic, vinylic, and aliphatic. Based on the structure, the spectrum can be predicted to contain signals in four main regions. The phenyl group protons typically appear as a complex multiplet, while the vinylic proton on the cyclopentenone ring is expected to be a singlet or a finely split multiplet. The two methylene (B1212753) (CH₂) groups in the cyclopentenone ring are chemically distinct and are expected to appear as triplets, assuming coupling only to their immediate neighbors.

The predicted chemical shifts (δ) and multiplicities for the protons of this compound are summarized in the table below.

Predicted ¹H NMR Data for this compound Data predicted based on typical chemical shift values for the given functional groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-4~ 2.5 - 2.7Triplet (t)
H-5~ 3.1 - 3.3Triplet (t)
H-2~ 6.4 - 6.6Singlet (s) or Triplet (t)
Phenyl H (ortho, meta, para)~ 7.3 - 7.6Multiplet (m)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected, as there are no planes of symmetry that would make any carbons chemically equivalent. The spectrum would feature a characteristic downfield signal for the carbonyl carbon, several signals in the aromatic/vinylic region, and two signals in the aliphatic region for the methylene carbons.

The predicted chemical shifts for the carbons of this compound are detailed in the table below.

Predicted ¹³C NMR Data for this compound Data predicted based on typical chemical shift values for the given functional groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C-1)~ 208 - 212
=C-Ph (C-3)~ 165 - 170
=CH (C-2)~ 130 - 135
Phenyl C (ipso)~ 135 - 140
Phenyl C (ortho, meta, para)~ 128 - 132
CH₂ (C-4)~ 34 - 38
CH₂ (C-5)~ 28 - 32

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, the primary expected correlation would be a cross-peak between the signals of the H-4 and H-5 protons, confirming their adjacency in the cyclopentenone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This would allow for the definitive assignment of each carbon that bears protons: C-2, C-4, C-5, and the carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting the different fragments. Key expected HMBC correlations for this compound would include:

Correlations from the H-4 and H-5 protons to the carbonyl carbon (C-1).

A correlation from the vinylic H-2 proton to the ipso-carbon of the phenyl ring.

Correlations from the H-2 proton to C-4, and from the H-4 protons to C-2 and the carbonyl C-1, confirming the structure of the enone system.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The NIST mass spectrum for this compound shows a molecular ion peak [M]⁺ at an m/z of 158, which corresponds to the compound's molecular weight. nih.gov The fragmentation pattern provides insight into the molecule's structure.

The primary observed fragments and their proposed identities are listed below.

Key Fragments in the GC-MS Spectrum of this compound

m/zProposed Fragment IdentitySignificance
158[C₁₁H₁₀O]⁺Molecular Ion (M⁺)
102[C₈H₆]⁺Likely corresponds to the loss of carbon monoxide (CO) and ethylene (B1197577) (C₂H₄)
51[C₄H₃]⁺A common fragment in aromatic compounds

The fragmentation likely begins with the molecular ion (m/z 158). Subsequent fragmentation could involve the loss of stable neutral molecules like carbon monoxide (CO, 28 Da) and ethylene (C₂H₄, 28 Da), leading to fragments such as the one observed at m/z 102. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₁H₁₀O) is 158.07316 Da. nih.gov An HRMS analysis would be expected to yield an experimental mass measurement extremely close to this theoretical value (typically within 5 ppm error). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula C₁₁H₁₀O, distinguishing it from other possible formulas with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its α,β-unsaturated ketone structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to conjugation with the adjacent carbon-carbon double bond and the phenyl group, this peak is shifted to a lower wavenumber compared to a saturated ketone. In α,β-unsaturated ketones, this band typically appears in the 1666–1685 cm⁻¹ region. Furthermore, the five-membered ring introduces angle strain, which tends to shift the C=O frequency higher than in an acyclic ketone; however, the conjugative effect is dominant.

Other significant absorptions include those for the C=C double bond of the cyclopentenone ring and the aromatic C=C bonds of the phenyl group, which are expected in the 1500–1650 cm⁻¹ range. Bands corresponding to aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups in the cyclopentenone ring appear just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Description
3100-3000 C-H Stretch Aromatic (Phenyl) and Vinylic
3000-2850 C-H Stretch Aliphatic (Cyclopentenone CH₂)
~1700-1680 C=O Stretch Conjugated Carbonyl (Ketone)

Time-Resolved Infrared (TRIR) spectroscopy is an advanced technique used to study the structure and dynamics of short-lived excited states of molecules. Research has successfully employed TRIR to observe the ππ* triplet excited state of 3-phenyl-2-cyclopentenone. Upon laser excitation, the molecule transitions to an excited state, and the TRIR spectrum reveals characteristic vibrational frequencies of this transient species, providing insight into its electronic and molecular structure. These studies are crucial for understanding the photochemical reactions of α,β-unsaturated enones, such as their cycloaddition reactions with alkenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by its conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group. This extended conjugation results in absorption of UV light, promoting electrons from lower-energy orbitals to higher-energy ones.

Two primary electronic transitions are expected for α,β-unsaturated ketones:

π → π* transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. This transition is typically observed at shorter wavelengths (higher energy).

n → π* transition: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. For α,β-unsaturated ketones, this transition is characteristically shifted to a longer wavelength (lower energy) compared to the π → π* transition.

Expected Electronic Transitions for this compound

Transition Description Expected Wavelength Region
π → π* High-intensity transition within the conjugated system. Shorter wavelength UV region

X-Ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid state. This technique provides accurate bond lengths, bond angles, and stereochemical details.

Chromatographic Methods for Purity and Separation

Chromatography is indispensable for the separation, identification, and purity assessment of this compound. Both gas and liquid chromatography are commonly employed.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, separating it from other components based on its boiling point and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint. GC-MS data available for this compound shows a molecular ion peak corresponding to its mass, along with several key fragment ions. nih.gov

GC-MS Fragmentation Data for this compound nih.gov

m/z (Mass-to-Charge Ratio) Relative Intensity Description
158 High Molecular Ion [M]⁺
102 High Fragment Ion

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for a related compound, 3-Methyl-2-cyclopenten-1-one (B1293772), utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. nih.gov This method can be adapted for this compound, where the compound's retention time would be determined by its polarity. HPLC is used to assess purity, quantify the compound in a mixture, and perform preparative separations to isolate the pure substance. nih.gov

V. Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 3-Phenyl-2-cyclopenten-1-one, modeling can predict its three-dimensional structure, electrostatic potential surface, and physicochemical properties.

While specific molecular docking studies for this compound are not extensively detailed in published literature, this technique is crucial for predicting its interaction with biological macromolecules. Molecular docking simulates the binding of a small molecule (ligand), such as this compound, to the active site of a receptor, typically a protein. The process involves predicting the preferred orientation and conformation of the ligand when bound to the receptor to form a stable complex.

The primary goals of docking this compound would be:

Binding Affinity Prediction: To estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable complex.

Interaction Analysis: To identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and amino acid residues in the receptor's active site.

Target Identification: To screen potential biological targets for which this compound may show inhibitory or modulatory activity.

For example, the α,β-unsaturated ketone motif present in the molecule is a known feature in compounds that interact with enzymes like cyclooxygenase (COX). A hypothetical docking study into a COX enzyme would explore how the phenyl group and the cyclopentenone ring fit within the enzyme's active site, providing a basis for designing more potent derivatives.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and properties of molecules. Ab initio and Density Functional Theory (DFT) are two major classes of these methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic energy based on the electron density, offering a favorable balance between accuracy and computational cost.

Spin-density calculations are a specific application of quantum chemistry used to determine the distribution of unpaired electron spin in molecules, which is relevant for radical species or molecules in a triplet electronic state. There is no available literature reporting spin-density calculations for this compound, as these studies are typically performed in specific contexts, such as investigating radical reaction mechanisms or the photochemistry involving excited triplet states.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the lowest energy (the most stable conformation) on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are useful for:

Characterizing the Stationary Point: A true energy minimum must have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

Predicting Infrared (IR) Spectra: The calculated frequencies and their intensities can be used to simulate the IR spectrum of the molecule, which can then be compared with experimental data for validation.

Calculating Thermodynamic Properties: Vibrational frequencies are used to compute zero-point vibrational energy (ZPVE) and thermodynamic quantities like enthalpy and entropy.

Computational studies on the parent 2-cyclopenten-1-one (B42074) have shown that DFT methods, such as B3LYP with a 6-311+G** basis set, can accurately predict its geometry and vibrational frequencies. researchgate.net Similar calculations for this compound would elucidate the electronic and steric effects of the phenyl substituent on the cyclopentenone ring.

Table 1: Predicted Physicochemical Properties of this compound This table contains data computed by computational models and sourced from chemical databases.

Property Value Source
Molecular Weight 158.20 g/mol PubChem nih.gov
XLogP3-AA (LogP) 1.7 PubChem nih.gov
Topological Polar Surface Area (TPSA) 17.1 Ų PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 1 PubChem nih.gov
Rotatable Bond Count 1 ChemScene chemscene.com

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. While experimental SAR involves synthesizing and testing a series of related compounds, computational methods can predict activity and guide the design of these series.

No specific computational SAR studies for this compound and its derivatives are currently available in the literature. However, a computational SAR study would typically involve the following steps:

Building a Dataset: A series of this compound derivatives with varying substituents on the phenyl or cyclopentenone ring would be created.

Calculating Molecular Descriptors: For each derivative, quantum chemical calculations would be used to determine a set of molecular descriptors. These can include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Developing a QSAR Model: A mathematical model, often using statistical methods like multiple linear regression or machine learning, would be developed to create an equation that relates the calculated descriptors to the observed (or predicted) biological activity.

Such a model could reveal, for instance, that electron-withdrawing groups on the phenyl ring increase activity, suggesting a specific mechanism of action that could be exploited for drug design.

Conformation Analysis and Stereochemical Predictions

Conformation analysis focuses on the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, conformational flexibility exists in two main areas: the puckering of the five-membered ring and the rotation of the phenyl group.

The cyclopentene (B43876) ring is not perfectly planar and can adopt various puckered conformations, most commonly the "envelope" and "twist" forms. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for interconversion between them. For a related cyclopentene derivative, a slightly flattened envelope conformation has been observed. royalsocietypublishing.org

Furthermore, the C-C single bond connecting the phenyl group to the cyclopentenone ring allows for rotation. Theoretical calculations can predict the rotational energy barrier and identify the most stable orientation of the phenyl ring relative to the cyclopentenone ring. This orientation is often a balance between the stabilizing effects of conjugation (favoring planarity) and the destabilizing effects of steric hindrance between adjacent hydrogen atoms.

Stereochemical predictions become particularly relevant for reactions involving this compound. For instance, in reactions like Michael additions or photochemical cycloadditions, the existing stereochemistry and the preferred conformation of the molecule can influence the stereochemical outcome of the product. Experimental work has confirmed the structure and stereochemistry of the photodimer of 3-phenyl-2-cyclopentenone, providing a basis for comparison with theoretical predictions.

Vi. Biological and Pharmacological Investigations

Anticancer Activity and Mechanisms

The cyclopentenone moiety, a key structural feature of 3-Phenyl-2-cyclopenten-1-one, is associated with significant anticancer activity. nih.gov Studies on various compounds containing this chemical group, such as cyclopentenone prostaglandins (B1171923) (cyPGs) and clavulones, have demonstrated their potential as cytotoxic and pro-apoptotic agents against several cancer cell lines. nih.gov

Inhibition of Cancer Cell Growth

Compounds featuring the cyclopentenone ring have been shown to effectively inhibit the proliferation of cancer cells. For instance, the model compound cyclopent-2-en-1-one (2CP) has demonstrated cytotoxic effects against various melanoma and lung cancer cells. nih.gov This inhibition of cell growth is a critical first step in the anticancer activity of this class of molecules. The ability of these compounds to suppress the rapid and uncontrolled proliferation characteristic of tumor cells underscores their therapeutic potential. core.ac.uk Research on other related structures, such as chalcones, further supports these findings, showing growth inhibition in breast, lung, and prostate cancer cell lines. ejmo.org

Below is a summary of the inhibitory effects of a representative cyclopentenone compound on different cancer cell lines.

CompoundCancer Cell LineObserved Effect
Cyclopent-2-en-1-one (2CP)MelanomaCytotoxic
Cyclopent-2-en-1-one (2CP)Lung CancerCytotoxic

Induction of Apoptosis

A key mechanism behind the anticancer effects of cyclopentenones is the induction of apoptosis, or programmed cell death. Deregulated cell proliferation in cancer is often linked to defects in apoptotic pathways, making the ability to trigger apoptosis a valuable therapeutic strategy. nih.gov The compound cyclopent-2-en-1-one (2CP) has been identified as a pro-apoptotic agent, particularly in melanoma cells, where it demonstrates this effect at sub-micromolar concentrations. nih.gov The apoptotic cascade initiated by these compounds can involve both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases, which are crucial executioner enzymes in the process of cell death. nih.govmdpi.com Studies on structurally similar chalcone (B49325) derivatives have also shown apoptosis induction in leukemia cells through the generation of reactive oxygen species (ROS). excli.de

Effects on Cell Cycle Progression

In addition to inducing apoptosis, cyclopentenone-related compounds can interfere with the cancer cell cycle, a tightly regulated process that governs cell replication. By causing cell cycle arrest, these compounds can halt the proliferation of malignant cells. mdpi.com For example, inhibition of certain cellular pathways, influenced by compounds similar to this compound, can lead to arrest at specific checkpoints, such as the G1 or G2/M phase. mdpi.comresearchgate.netnih.gov Inhibition of the IRE1α pathway, which is a component of the unfolded protein response, has been shown to reduce breast cancer cell proliferation primarily through G1 phase cell cycle arrest. nih.gov

The table below outlines the effects of related compounds on cell cycle phases in different cancer types.

Compound Class/Related InhibitorCancer TypeCell Cycle Phase Affected
Wnt/β-catenin pathway inhibitorPancreatic CancerG1 arrest
IRE1α RNase inhibitorBreast CancerG1 arrest
BortezomibNon-small cell lung cancerG2/M arrest

Interaction with Intracellular Targets (e.g., Nuclear Factors, Mitochondria)

The anticancer effects of cyclopentenones are rooted in their interaction with specific intracellular targets. The mechanism of action for cyclopent-2-en-1-one in melanoma cells is mediated by the mitochondria, a central organelle in the regulation of apoptosis. nih.gov Furthermore, cyclopentenone prostaglandins (cyPGs) can directly interact with and inhibit key components of inflammatory signaling pathways that are also implicated in cancer, such as the IκB kinase (IKK) complex. nih.gov By inhibiting the IKKβ subunit, these compounds can prevent the activation of the nuclear factor-κB (NF-κB), a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival. nih.govfrontiersin.org CyPGs are also known to be activators of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating cell proliferation and differentiation. frontiersin.org

Modulation of ER Stress

The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions in its function lead to ER stress and the activation of the unfolded protein response (UPR). nih.gov While the UPR is initially an adaptive response, prolonged or severe ER stress can trigger apoptosis. nih.gov This makes the modulation of ER stress a viable strategy in cancer therapy. nih.govyoutube.com Natural compounds like luteolin (B72000) have been shown to exert anticancer effects by inducing ER stress. mdpi.com The activation of ER stress pathways can lead to the upregulation of pro-apoptotic proteins. nestronics.ca The ability of cancer cells to adapt to ER stress can contribute to therapy resistance, and therefore, inhibitors of ER stress response pathways are being investigated to enhance cancer therapies. nih.govyoutube.com

Key proteins involved in the ER stress response that can be targeted include:

PERK (Protein kinase R-like endoplasmic reticulum kinase)

IRE1α (Inositol-requiring enzyme 1 alpha)

ATF6 (Activating transcription factor 6)

GRP78 (Glucose-regulated protein 78, also known as BiP)

Anti-inflammatory Properties

The cyclopentenone ring is a hallmark of compounds with potent anti-inflammatory properties, most notably the cyclopentenone prostaglandins (cyPGs). frontiersin.org These lipid mediators play a role in the resolution of inflammation. nih.gov A primary mechanism for this activity is the direct inhibition of the IκB kinase (IKK) complex, which is a critical activator of the pro-inflammatory NF-κB pathway. nih.gov By preventing the activation of NF-κB, cyPGs can suppress the expression of numerous genes involved in the inflammatory response, including cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory effects of chalcones, which share a similar α,β-unsaturated carbonyl system, have also been linked to the suppression of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins. researchgate.net Furthermore, novel synthetic fused-cyclopentenone compounds have demonstrated profound anti-inflammatory activity in both cellular and animal models of inflammation. nih.gov

Modulation of Inflammatory Responses

The cyclopentenone scaffold is a well-established pharmacophore for anti-inflammatory activity. researchgate.net Derivatives of cyclopentenone have been shown to exert inhibitory effects on key mediators of inflammation. researchgate.net For instance, certain synthetic cyclopentenone compounds can inhibit the activity of nuclear factor-kappa B (NF-κB) and the production of interleukin-6 (IL-6) in macrophage cell lines. researchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

The anti-inflammatory actions of cyclopentenones are often linked to their ability to modulate specific signaling pathways. For example, some cyclopentenone prostaglandins, which share the same core ring structure, are known to inhibit NF-κB signaling. nih.gov Furthermore, a novel fused-cyclopentenone phosphonate (B1237965) compound demonstrated the ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines and chemokines in activated macrophages. nih.gov This body of research indicates that the cyclopentenone group is an effective structural foundation for the design of anti-inflammatory agents. researchgate.net

Table 1: Effect of a Fused-Cyclopentenone Phosphonate (P-5) on Pro-inflammatory Mediators in LPS-Activated Macrophages

Cytokine/Chemokine Effect of P-5
TNF-α Decreased Levels
IL-6 Decreased Levels
INF-γ Decreased Levels
MCP-1 Decreased Levels
IL-1α Decreased Levels
MIP-1α Decreased Levels
RANTES Decreased Levels

Data derived from studies on diethyl 3-nonyl-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonate. nih.gov

Antimicrobial Activity

Natural and synthetic compounds containing the cyclopentenone moiety have demonstrated notable antimicrobial properties. researchgate.netnih.gov The enone functional group is crucial for this activity, which is often diminished upon its reduction. nih.gov Studies on various cyclopentenone derivatives have revealed activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

The broader class of cyclopentenediones has also been reported to possess both antibacterial and antifungal effects, highlighting the potential of this chemical scaffold in developing new antimicrobial agents. researchgate.net The mechanism of action is thought to be related to the electrophilic nature of the α,β-unsaturated ketone, which can interact with and disrupt essential bacterial proteins and enzymes.

Neurotoxicity and Neurodegenerative Pathways

While specific neurotoxicity data for this compound is not extensively documented, the cyclopentenone core is present in compounds that are closely linked to neurodegenerative processes. Cyclopentenone prostaglandins and isoprostanes, which can be formed in the body under conditions of oxidative stress, are known to be potent electrophiles. Their reactivity can lead to the modification of cellular proteins and depletion of antioxidants, contributing to neuronal cell injury and apoptosis.

A primary mechanism by which cyclopentenone-containing compounds exert their biological effects is through the depletion of intracellular glutathione (B108866) (GSH). nih.gov GSH is a critical cellular antioxidant that protects against damage from reactive oxygen species (ROS). The electrophilic carbon of the cyclopentenone ring readily reacts with the nucleophilic thiol group of GSH, forming a covalent adduct. nih.gov

This rapid binding leads to a significant reduction in the cellular pool of GSH. nih.gov The depletion of this key antioxidant disrupts the cellular redox balance, rendering the cell more vulnerable to oxidative stress and damage from ROS. Studies on cyclopentenone prostaglandins have shown that this GSH depletion is a key event that can lead to oxidative DNA damage and trigger apoptotic pathways in cells. nih.gov

The bioactivity of cyclopentenone compounds is mediated through direct interactions with specific cellular proteins. nih.gov The reactive α,β-unsaturated carbonyl group allows these molecules to form covalent bonds with nucleophilic residues, particularly cysteine, on target proteins.

One of the most significant targets is the transcription factor NF-κB. Cyclopentenone prostaglandins can directly inhibit its function, which is a key mechanism behind their anti-inflammatory effects. nih.gov Additionally, certain cyclopentenone prostaglandins, such as 15-deoxy-Δ(12,14)-prostaglandin J(2) (15d-PGJ(2)), are high-affinity ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), through which they can modulate the transcription of various genes. nih.gov

Enzyme Modulation and Inhibition Studies

The reactivity of the cyclopentenone ring also allows for the modulation and inhibition of various enzymes. The covalent modification of cysteine residues in the active sites or regulatory domains of enzymes can lead to a loss of their function.

Research on a related fused-cyclopentenone phosphonate has shown that its anti-inflammatory mode of action involves the inhibition of the phosphorylation of the MAPK enzyme ERK. nih.gov Another study on a structurally related organoselenium compound, 3-methyl-1-phenyl-2-(phenylseleno)oct-2-en-1-one, found that it altered the activity of key metabolic enzymes such as creatine (B1669601) kinase (CK) and aspartate aminotransferase (AST). researchgate.net These findings suggest that compounds containing the phenyl-cyclopentenone scaffold can interact with and modulate the activity of a range of enzymes critical to inflammation and cellular metabolism.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound
Interleukin-6 IL-6
Nuclear Factor-kappa B NF-κB
Tumor Necrosis Factor-alpha TNF-α
Glutathione GSH
Reactive Oxygen Species ROS
15-deoxy-Δ(12,14)-prostaglandin J(2) 15d-PGJ(2)
Peroxisome Proliferator-Activated Receptor gamma PPARγ
Mitogen-activated protein kinase MAPK
Creatine Kinase CK
Aspartate Aminotransferase AST

Interaction with Enzymes involved in Oxidative Stress

The cyclopentenone ring system is a known Michael acceptor, predisposing it to react with nucleophiles such as the thiol groups of cysteine residues in proteins and in the antioxidant glutathione (GSH). This reactivity is central to its interaction with the cellular machinery that manages oxidative stress.

While direct studies on this compound are limited, research on analogous cyclopentenone prostaglandins (cyPGs) provides significant insights. These molecules are known to react with and deplete intracellular glutathione, a critical component of the cell's antioxidant defense system. nih.gov This depletion can lead to an increase in oxidative DNA damage. nih.gov The α,β-unsaturated carbonyl group in cyPGs can form covalent adducts with thiol-containing molecules, suggesting a similar potential for this compound to modulate the activity of enzymes that are sensitive to their redox state. nih.gov

The interaction of cyclopentenones with glutathione-S-transferases (GSTs), a family of enzymes pivotal in the detoxification of xenobiotics and the reduction of oxidative stress, is also of considerable interest. Some cyclopentenone prostaglandins have been shown to be potent inhibitors of these enzymes.

Table 1: Interaction of Cyclopentenone Prostaglandins with Glutathione

CompoundEffect on Glutathione (GSH)Reference
15-deoxy-Δ12,14-prostaglandin J2 (15dPGJ2)Rapidly binds to and reduces intracellular GSH levels nih.gov
Prostaglandin A2 (PGA2)Induces DNA damage in the presence of GSH depletion nih.gov
Various cyclopentenone prostaglandinsTrigger glutathione efflux from cells nih.gov

Influence on Enzyme Mechanisms

The electrophilic nature of the α,β-unsaturated ketone in this compound allows it to act as an inhibitor of various enzymes through covalent modification. This mechanism is particularly relevant for enzymes that have reactive cysteine residues in their active sites.

A prime example of this is the inhibition of the IκB kinase (IKK) complex by anti-inflammatory cyclopentenone prostaglandins. nih.gov These molecules directly modify the IKKβ subunit, thereby inhibiting the activation of NF-κB, a key transcription factor in inflammatory responses. nih.gov This suggests that this compound could potentially exert anti-inflammatory effects through a similar mechanism of enzyme inhibition.

The broader class of chalcones (1,3-diphenyl-2-propen-1-one), which share a similar structural motif, are known to exhibit a range of pharmacological activities, including the inhibition of enzymes like cyclooxygenase (COX). researchgate.net This points to the potential of the this compound scaffold to be developed into specific enzyme inhibitors.

Potential Applications in Medicinal Chemistry

The reactivity and structural features of this compound make it a valuable scaffold in medicinal chemistry for the development of new drugs and as a building block for more complex bioactive molecules.

Development of New Therapeutic Agents

The cyclopentenone moiety is present in a variety of natural products with potent biological activities, including anti-inflammatory, antiviral, and anticancer effects. nih.gov This has spurred interest in synthesizing derivatives of simpler cyclopentenones, like this compound, to develop new therapeutic agents.

For instance, chalcone derivatives have been extensively studied and developed as anti-inflammatory and anticancer agents. researchgate.netmdpi.com Given the structural similarities, derivatives of this compound are being explored for similar therapeutic applications. Research into novel flurbiprofen (B1673479) derivatives, for example, has shown that modifications to the core structure can lead to enhanced antioxidant and anti-inflammatory properties. mdpi.com

Drug Design Strategies

The design of new drugs based on the this compound scaffold often involves modifying the phenyl ring or the cyclopentenone ring to optimize activity and selectivity for a particular biological target. Structure-activity relationship (SAR) studies on related compounds provide valuable guidance for these modifications.

For example, in the development of a novel free radical scavenger, 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), SAR studies indicated that lipophilic substituents were crucial for its antioxidant activity. nih.gov Similarly, SAR studies on chalcone derivatives have provided insights into the features that enhance their anti-inflammatory and anticancer effects. mdpi.com These principles can be applied to the design of novel this compound derivatives with improved therapeutic profiles. A key strategy involves leveraging the Michael addition reaction to create covalent inhibitors that can form a strong, lasting bond with their target enzyme. nih.gov

Table 2: Drug Design Strategies Involving Related Scaffolds

ScaffoldTherapeutic Target/ApplicationKey Design ConsiderationsReference
3-methyl-1-phenyl-2-pyrazolin-5-oneAntioxidantLipophilic substituents enhance activity nih.gov
ChalconesAnti-inflammatory, AnticancerSubstitution pattern on the aromatic rings influences potency researchgate.netmdpi.com
Thiol-Michael AdductsEnzyme InhibitionCreation of covalent inhibitors targeting cysteine residues nih.gov

As Building Blocks for Complex Bioactive Molecules

The cyclopentenone ring is a versatile synthetic intermediate used in the construction of a wide array of complex natural products and other bioactive molecules. Its functionality allows for a variety of chemical transformations to build intricate molecular architectures.

One of the most prominent applications of cyclopentenone precursors is in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. acs.org The core cyclopentane (B165970) ring of prostaglandins is often constructed from a cyclopentenone starting material. Furthermore, the cyclopentenone framework is utilized in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.net The reactivity of the enone system allows for the stereocontrolled introduction of substituents, which is crucial for the biological activity of the final products.

Vii. Derivatives and Analogues of 3 Phenyl 2 Cyclopenten 1 One

Substituted Phenyl Analogs (e.g., Hydroxylated, Methoxylated Phenyl Groups)

Substitution on the phenyl ring of 3-phenyl-2-cyclopenten-1-one leads to a class of analogues where electronic and steric properties are systematically modified. While specific research on hydroxylated or methoxylated phenyl derivatives of this exact compound is not extensively detailed in the provided context, the principles of their synthesis follow standard aromatic substitution reactions.

A related example of substitution on the core ring is 3-methoxy-2-cyclopenten-1-one. This compound is a versatile reagent used in the synthesis of various derivatives, including 3-alkyl-2-aryl-2-cyclopenten-1-one oximes and the antibiotic kjellmanianone. chemical-suppliers.eu It serves as a key starting material for preparing more complex molecules.

Alkyl-Substituted Cyclopentenones

The introduction of alkyl groups to the cyclopentenone ring is a common strategy to generate a diverse range of analogues. Various synthetic methods have been developed to achieve this, leading to compounds with applications in fragrance and medicinal chemistry.

Research Findings:

Synthesis via Annulation: A convenient synthesis of substituted cyclopentenones involves the [3 + 2] annulation of allylidenetriphenylphosphorane (B102500) with 1,2-diacylethylenes. rsc.orgrsc.org This method provides a pathway to various substituted cyclopentenones, including precursors for (±)-methyl dehydrojasmonate. rsc.org

Stereocontrolled Synthesis: Enantiopure alkyl-substituted cyclopentenones, some with fragrant properties, can be synthesized using a strategy that involves the kinetic enzymatic resolution of a tricyclic intermediate, followed by chemical transformations and a retro Diels-Alder reaction. publish.csiro.au

Cycloaddition Reactions: Highly substituted cyclopentenones can be prepared through the [4 + 1] cycloaddition of vinyl ketenes with various nucleophilic carbenes. acs.org

Catalytic Methods: Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides an efficient route to cyclopentenones. organic-chemistry.org Gold(I) catalysts have also been employed in the synthesis of substituted 2-cyclopentenones. organic-chemistry.org

Table of Alkyl-Substituted Cyclopentenone Derivatives

Compound NameSubstitution PatternMolecular FormulaKey Features/Applications
3-Methyl-2-phenyl-2-cyclopenten-1-oneMethyl group at C3, Phenyl group at C2C12H12OAn alkyl-phenyl substituted analogue. nih.gov
(Z)-JasmoneMethyl group at C3, (Z)-2-pentenyl group at C2C11H16OA well-known fragrance component. nist.gov
2-Hydroxy-3-methyl-2-cyclopenten-1-oneHydroxy group at C2, Methyl group at C3C6H8O2Known as methylcyclopentenolone, it has a maple or caramel-like odor and is used in flavors. wikipedia.org It is the enol tautomer of 3-methylcyclopentane-1,2-dione. wikipedia.org
3-Ethyl-2-hydroxy-2-cyclopenten-1-oneEthyl group at C3, Hydroxy group at C2C7H10O2An aroma compound formed from the thermal degradation of ascorbic acid. nist.gov

Halogenated Cyclopentenone Derivatives

Halogenation of the cyclopentenone core introduces reactive sites and modifies the electronic character of the molecule. Polychlorinated cyclopentanones have been synthesized and their reactivity explored.

Research Findings:

Synthesis of Polychlorocyclopentanones: Selective chlorination methods can convert cyclopentanone (B42830) into derivatives such as 2,2,5,5-tetrachloro-, 2,2,3,5,5-pentachloro-, and 2,2,3,3,5,5-hexachlorocyclopentanone. researchgate.net

Catalysis: Dimethylformamide-hydrogen chloride (DMF-HCl) mixtures are effective catalysts for both the enolization step required for chlorination and for subsequent dehydrochlorination reactions to yield chlorinated cyclopentenones. researchgate.net

Reductive Halogenation: A metal-free method for the selective synthesis of unsymmetrical α-haloketones involves the reductive halogenation of α,β-unsaturated ketones. This process uses a catalyst like triphenylphosphine (B44618) oxide, a reducing agent such as trichlorosilane, and an N-halosuccinimide as the halogen source. organic-chemistry.org This technique allows for precise halogen placement, creating versatile building blocks for further synthesis. organic-chemistry.org

Cyclopentenone Prostaglandins (B1171923) and Related Compounds

Cyclopentenone prostaglandins (cyPGs) are a significant class of biologically active lipids that feature a cyclopentenone ring. frontiersin.org They are metabolites of the primary prostaglandins (PGs) like PGE2 and PGD2. frontiersin.orgacs.org

Biosynthesis and Structure: CyPGs are formed through the dehydration of precursor PGs within the cyclopentane (B165970) ring. nih.gov For example, PGE2 dehydrates to form PGA2, while PGD2 dehydrates to form PGJ2. frontiersin.org The PGJ2 metabolite, 15-deoxy-Δ(12,14)-PGJ2 (15d-PGJ2), is a well-studied member of this family. nih.gov The key structural feature responsible for their biological activity is the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring. nih.govoup.com

Biological Activity: CyPGs possess potent anti-inflammatory, anti-neoplastic, and anti-viral properties. nih.govnih.gov Their mechanism of action often does not involve binding to traditional G-protein coupled prostanoid receptors. nih.gov Instead, their bioactivity stems from the ability of the electrophilic carbon in the cyclopentenone ring to form covalent adducts with nucleophilic groups, such as the thiol groups on cysteine residues in proteins. acs.orgoup.com

Anti-inflammatory Effects: 15d-PGJ2 is a potent anti-inflammatory agent. It can inhibit the NF-κB signaling pathway, a crucial mediator of inflammation, through both PPARγ-dependent and independent mechanisms. nih.govnih.gov It has also been shown to inhibit the activation of caspase-1 and the NLRP1 and NLRP3 inflammasomes. oup.com

Anti-proliferative and Anti-viral Activity: Various cyPGs, including Δ(12)-PGJ2, exhibit strong anti-tumor activity by inducing cell cycle arrest or apoptosis. nih.gov They are also potent inhibitors of a wide range of viruses, acting by repressing viral protein synthesis or altering the glycosylation of viral glycoproteins. nih.gov

Table of Key Cyclopentenone Prostaglandins

Compound NamePrecursorKey Biological Activities
Prostaglandin A1 (PGA1)Metabolite of Linoleic AcidAnti-inflammatory, Anti-proliferative. frontiersin.org
Prostaglandin A2 (PGA2)PGE2Anti-inflammatory, Anti-viral. frontiersin.orgnih.gov
Prostaglandin J2 (PGJ2)PGD2Metabolized to more active forms like 15d-PGJ2. nih.gov
15-deoxy-Δ(12,14)-Prostaglandin J2 (15d-PGJ2)PGJ2Potent anti-inflammatory, ligand for PPARγ, inhibits NF-κB and inflammasomes. acs.orgnih.govoup.com

Spiro-Cyclopentenone Systems

Spiro-cyclopentenones are complex structures where the cyclopentenone ring is fused to another ring system at a single carbon atom. These compounds are of interest in synthetic chemistry due to their unique three-dimensional architecture.

Research Findings:

Synthesis via Rearrangement: An oxidative rearrangement of a 3-alkylidenecyclobutene, promoted by m-CPBA, can form a cyclopentenone. acs.orgacs.org This reaction proceeds through an epoxide intermediate followed by a House-Meinwald rearrangement. acs.org This strategy has been used to convert the products of [2+2] cycloadditions into more complex systems, including spiro-fused structures. acs.orgacs.org

Multicomponent Reactions: Spiro-oxazolidinedione-cyclopentenones can be synthesized through a domino process involving the reaction of amines, β-dicarbonyl compounds, and alloxan (B1665706) derivatives in water under catalyst-free conditions. nih.gov

Spirocyclization of Indoles: Indolyl-ynones can undergo dearomatizing spirocyclization reactions to form densely functionalized spiro[cyclopentenone-1,3′-indoles]. researchgate.net

From Oxaspiropentanes: Trost's annulation procedure, which utilizes an oxaspiro[2.2]pentane derivative, can be used to construct a cyclopentanone ring, which is a direct precursor to the corresponding cyclopentenone. nih.gov

Viii. Future Directions and Research Perspectives

Elucidation of Further Mechanisms of Action

While the broader class of cyclopentenones is known to exhibit various biological activities, the specific mechanisms of action for 3-Phenyl-2-cyclopenten-1-one are not yet well-defined. Future research should prioritize elucidating the precise molecular pathways through which this compound exerts any potential biological effects. Investigating its influence on key cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, will be crucial. Techniques like transcriptomics, proteomics, and metabolomics could provide a global view of the cellular response to treatment with this compound, helping to identify perturbed pathways and generate hypotheses about its mechanism of action.

Identification of Novel Molecular Targets

A critical step in understanding the therapeutic potential of this compound is the identification of its direct molecular targets. Phenotype-first screening approaches could be employed to uncover novel biological activities in an unbiased manner. Subsequently, computational methods, such as molecular docking and virtual screening, can be utilized to predict potential protein targets. These predictions can then be validated experimentally through techniques like affinity chromatography, surface plasmon resonance, and cellular thermal shift assays. Identifying the specific proteins that this compound binds to will provide invaluable insights into its mechanism of action and pave the way for rational drug design. For instance, studies on other complex heterocyclic compounds have successfully used computational modeling to identify and validate novel molecular targets, such as the TGFβ type II receptor kinase in breast cancer. nih.gov

Development of Structure-Activity Relationships for Enhanced Bioactivity

Systematic modification of the this compound scaffold is a promising strategy for developing analogs with improved potency and selectivity. Future research should focus on establishing comprehensive structure-activity relationships (SAR). This will involve the synthesis of a library of derivatives with modifications at various positions of the phenyl and cyclopentenone rings. For example, the introduction of different substituents on the phenyl ring could modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. Insights from SAR studies on other cyclic compounds, such as 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), have demonstrated that lipophilicity can be a key determinant of activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), can be employed to build predictive models that guide the design of more potent analogs. mdpi.com

Exploration of New Synthetic Pathways

The development of efficient and versatile synthetic routes is essential for accessing a diverse range of this compound derivatives for biological evaluation. While classical methods for cyclopentenone synthesis exist, future research should explore novel and more sustainable synthetic strategies. This could include the development of catalytic methods, one-pot reactions, and the use of greener solvents and reagents. Recent advancements in cyclization strategies, such as rhodium-catalyzed reactions of 1,3-enynes, offer potential avenues for the construction of the cyclopentenone core. nih.gov Furthermore, exploring ruthenium-catalyzed intermolecular [2+2] cycloaddition reactions could provide alternative and efficient pathways to substituted cyclopentenones. acs.org

Preclinical and Clinical Investigations

Following the identification of lead compounds with promising in vitro activity, a thorough preclinical evaluation will be necessary to assess their therapeutic potential. This will involve studies to determine their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as their efficacy and safety in relevant animal models of disease. Should a derivative of this compound demonstrate a favorable preclinical profile, it could then advance to clinical investigations to evaluate its safety and efficacy in humans. Currently, there is no publicly available information on any preclinical or clinical studies involving this compound or its direct derivatives, highlighting this as a critical and long-term future direction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Phenyl-2-cyclopenten-1-one, and how can reaction conditions be optimized?

  • Answer : The synthesis of cyclopentenone derivatives typically involves aldol condensation or Michael addition strategies. For example, ketone-functionalized cyclopentenones can be synthesized via acid-catalyzed cyclization of diketones or via Claisen-Schmidt condensation using substituted acetophenones and cyclopentanone precursors. Reaction optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or toluene), and catalysts (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR resolve substituent positions; the conjugated enone system shows distinct deshielded protons (δ 6.5–7.5 ppm for aromatic protons, δ 5.5–6.5 ppm for cyclopentenone olefinic protons).
  • IR : Strong C=O stretching (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) confirm the enone structure.
  • X-ray crystallography : Single-crystal X-ray studies (as in ) provide unambiguous confirmation of stereochemistry and bond lengths (mean C–C bond: 1.48 Å, R factor < 0.05) .

Q. What safety protocols are essential for handling cyclopentenone derivatives in laboratory settings?

  • Answer :

  • Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³ for similar chlorinated aromatics) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in Diels-Alder reactions involving this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient enone reactivity. For example, the LUMO of this compound localizes on the α,β-unsaturated carbonyl, favoring endo transition states with dienes. Solvent effects (PCM models) and steric hindrance from the phenyl group further refine predictions .

Q. What experimental strategies resolve contradictions in NMR data for substituted cyclopentenones?

  • Answer : Common pitfalls include overlapping peaks and dynamic effects (e.g., keto-enol tautomerism). Solutions:

  • Variable-temperature NMR : Suppress tautomerization by cooling (e.g., –40°C in CDCl₃).
  • 2D NMR : COSY and HSQC correlate coupled protons and carbons, distinguishing aromatic vs. olefinic signals .

Q. How can regiochemical outcomes be controlled during functionalization of this compound?

  • Answer :

  • Electrophilic aromatic substitution : Use directing groups (e.g., –OH or –NO₂) on the phenyl ring to guide substitution.
  • Radical reactions : TEMPO-mediated oxidation stabilizes intermediates, favoring β-functionalization of the enone .

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3-Phenyl-2-cyclopenten-1-one

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